Arachidic Acid N-Hydroxysuccinimide Ester
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Description
Synthesis Analysis
N-Hydroxysuccinimide esters are synthesized through coupling reactions involving carboxylic acids and N-hydroxysuccinimide in the presence of a coupling agent. Recent advancements have introduced more efficient strategies for their preparation, highlighting their significance in peptide synthesis, bioconjugate chemistry, and the creation of functionalized materials and polymers (Barré et al., 2016).
Molecular Structure Analysis
Arachidic Acid N-Hydroxysuccinimide Ester's structure is pivotal in its chemical and physical properties, including reactivity and interaction with other molecules. Its molecular structure, derived from arachidonic acid, plays a critical role in its function as a precursor for further chemical reactions.
Chemical Reactions and Properties
N-Hydroxysuccinimide esters react with free amino acids to form N-acylamino acids, showcasing their reactivity and the potential for creating a variety of biochemical compounds. This reactivity is fundamental to their use in synthesizing complex molecules and in bioconjugation processes (Lapidot, Rappoport, & Wolman, 1967).
Scientific Research Applications
Synthesis and Versatility
Arachidic Acid N-Hydroxysuccinimide Ester is a subtype of N-Hydroxysuccinimide esters, which are widely employed in various chemistry fields. These esters are crucial for peptide synthesis, bioconjugate chemistry, and the development of functionalized materials and polymers. The preparation of these esters typically involves coupling reactions with carboxylic acids in the presence of a coupling agent, but recent research has introduced more efficient strategies (Barré et al., 2016).
Chemical Cross-Linking
In chemical cross-linking processes, N-Hydroxysuccinimide esters, including Arachidic Acid N-Hydroxysuccinimide Ester, play a significant role. These esters react with amino acids such as lysine, serine, tyrosine, and threonine, making them valuable in the study of protein structures through mass spectrometry (Kalkhof & Sinz, 2008).
Palladium-Catalyzed Carbonylation
The palladium-catalyzed carbonylation of aryl triflates and halides, in the presence of CO and N-hydroxysuccinimide, is a method to produce N-Hydroxysuccinimido esters. This approach yields high-quality esters, suggesting its applicability for synthesizing Arachidic Acid N-Hydroxysuccinimide Ester (Lou et al., 2003).
Synthesis of N-Acylamino Acids
The reaction of N-Hydroxysuccinimide esters with amino acids leads to the formation of N-acylamino acids. This synthesis is relevant in the production of crystalline N-hydroxysuccinimide esters of various fatty acids, including Arachidic Acid N-Hydroxysuccinimide Ester (Lapidot et al., 1967).
Protein Labeling and Analysis
Arachidic Acid N-Hydroxysuccinimide Ester can be used for site-specific protein labeling. This is demonstrated by transforming NHS-esters into site-specific labels on N-terminal Cys residues, which has applications in understanding mechanisms of ubiquitin ligases (Dempsey et al., 2018).
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) icosanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h2-21H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQWMRGPQVJCNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292084 |
Source
|
Record name | 2,5-Dioxo-1-pyrrolidinyl eicosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Arachidic Acid N-Hydroxysuccinimide Ester | |
CAS RN |
69888-87-5 |
Source
|
Record name | 2,5-Dioxo-1-pyrrolidinyl eicosanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69888-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dioxo-1-pyrrolidinyl eicosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601292084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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